molecular formula C18H19N3 B13943350 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile

1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile

Cat. No.: B13943350
M. Wt: 277.4 g/mol
InChI Key: FTBMFRBBAIRTRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 4-pyridylpiperidine with benzyl halides under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

  • 1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile
  • 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
  • 1-Benzyl-4-phenyl-4-piperidinecarboxamide

Uniqueness: 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a pyridinyl group on the piperidine ring allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

1-benzyl-4-pyridin-4-ylpiperidine-4-carbonitrile

InChI

InChI=1S/C18H19N3/c19-15-18(17-6-10-20-11-7-17)8-12-21(13-9-18)14-16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-14H2

InChI Key

FTBMFRBBAIRTRX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C#N)C2=CC=NC=C2)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.